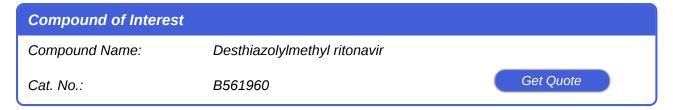


Spectroscopic and Analytical Profile of Desthiazolylmethyl ritonavir (Ritonavir Impurity L)

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for **Desthiazolylmethyl ritonavir**, a known impurity and degradation product of the antiretroviral drug, Ritonavir. This document is intended for researchers, scientists, and drug development professionals involved in the characterization, quality control, and stability testing of Ritonavir and its related substances.

Chemical Identity



Parameter	Value	Reference
Systematic Name	(2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]but anamide	[1][2]
Synonyms	Ritonavir EP Impurity L, Desthiazolylmethyl Ritonavir, Ritonavir Oxazolidinone Derivative	[2][3]
CAS Number	256328-82-2	[4]
Molecular Formula	C33H43N5O4S	[4]
Molecular Weight	605.80 g/mol	[4]
Exact Mass	605.3036	[4]

Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for **Desthiazolylmethyl ritonavir**, the following tables present expected spectroscopic data based on its chemical structure and established principles of NMR, IR, and MS spectroscopy. These values are intended to serve as a reference for the identification and characterization of this impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated)



Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity
Aromatic Protons (Phenyl rings)	7.10 - 7.40	m
Thiazole Proton	~7.00	S
CH (Oxazolidinone ring)	4.20 - 4.50	m
CH₂ (Benzyl groups)	2.80 - 3.20	m
CH (Valine residue)	3.80 - 4.10	m
CH (Phenylalanine residue)	4.60 - 4.80	m
N-CH₃	~2.90	S
CH (Isopropyl group, thiazole)	~3.30	sept
CH₃ (Isopropyl group, thiazole)	~1.30	d
CH (Valine isopropyl group)	~2.10	m
CH₃ (Valine isopropyl group)	0.80 - 1.00	d

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated)



Carbon Assignment	Expected Chemical Shift (ppm)
C=O (Urea)	158 - 162
C=O (Oxazolidinone)	155 - 158
C=O (Amide)	170 - 174
Aromatic Carbons	125 - 140
Thiazole Carbons	115 - 155
CH (Oxazolidinone ring)	75 - 80
CH ₂ (Benzyl groups)	35 - 45
CH (α-carbons)	50 - 60
N-CH₃	~30
Isopropyl & Valine Carbons	15 - 35

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
3300 - 3400	N-H stretching (amide)
3000 - 3100	C-H stretching (aromatic)
2850 - 3000	C-H stretching (aliphatic)
~1760	C=O stretching (oxazolidinone)
~1680	C=O stretching (amide I)
~1640	C=O stretching (urea)
1510 - 1550	N-H bending (amide II)
1490 - 1600	C=C stretching (aromatic)
~1240	C-O stretching (ester-like in oxazolidinone)



Mass Spectrometry (MS)

Expected Mass Spectrometric Data (Electrospray Ionization - Positive Mode)

m/z Value	Interpretation
606.3114	[M+H] ⁺ (Monoisotopic)
628.2933	[M+Na] ⁺
Key Fragments	Fragmentation of the side chains, loss of the thiazole moiety, and cleavage of the amide bonds are expected.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of **Desthiazolylmethyl ritonavir**. These protocols are based on standard laboratory procedures for the analysis of small organic molecules and pharmaceutical impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **Desthiazolylmethyl ritonavir** reference standard.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
 - Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
 - Cap the NMR tube and gently agitate to ensure complete dissolution.
- Instrument Parameters (for a 400 MHz spectrometer):
 - ¹H NMR:



- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-64 (depending on sample concentration).
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- 13C NMR:
 - Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more (due to lower natural abundance).
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ¹H NMR spectrum.
 - Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):



- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **Desthiazolylmethyl ritonavir** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Mode: ATR.
 - Spectral Range: 4000 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Perform baseline correction if necessary.
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

- Sample Preparation (for LC-MS):
 - Prepare a stock solution of **Desthiazolylmethyl ritonavir** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution with the mobile phase to a final concentration of 1-10 μg/mL.

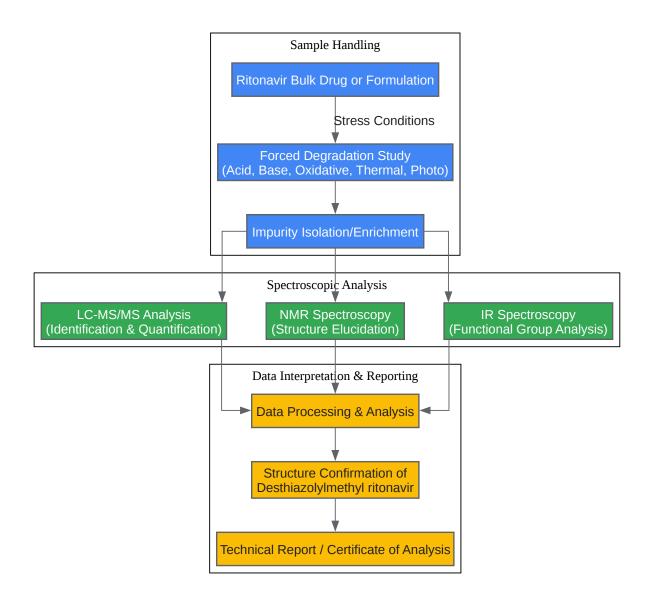


- Liquid Chromatography (LC) Parameters (for separation from other impurities):
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient program to elute the compound of interest.
 - Flow Rate: 0.2 0.4 mL/min.
 - Injection Volume: 1-5 μL.
- Mass Spectrometry (MS) Parameters (e.g., Q-TOF or Orbitrap):
 - o Ionization Mode: Electrospray Ionization (ESI), positive.
 - Mass Range: m/z 100 1000.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 120-150 °C.
 - Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain fragment ions.
- Data Processing:
 - Extract the mass spectrum for the chromatographic peak corresponding to Desthiazolylmethyl ritonavir.
 - Determine the accurate mass of the molecular ion ([M+H]+).
 - Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

Visualizations



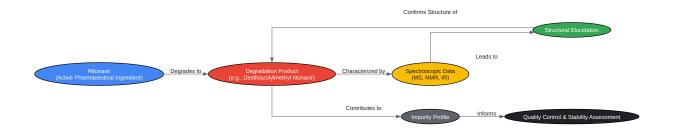
The following diagrams illustrate key workflows and logical relationships relevant to the analysis of **Desthiazolylmethyl ritonavir**.





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Workflow for the analysis of **Desthiazolylmethyl ritonavir**.



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Logical relationship in identifying and controlling impurities.

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